N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide
Description
N-(4-(7-Ethoxybenzofuran-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a heterocyclic compound featuring a benzofuran-thiazole core linked to a tosylpiperidine-carboxamide moiety. The benzofuran ring, substituted with an ethoxy group at the 7-position, contributes to its aromatic and electron-rich properties, while the thiazole ring provides a rigid scaffold for molecular interactions. The tosyl (p-toluenesulfonyl) group attached to the piperidine ring enhances solubility and modulates pharmacokinetic properties. This compound has been investigated in high-throughput screening (HTS) campaigns for its structural similarity to pharmacologically active molecules, particularly those targeting G-protein-coupled receptors (GPCRs) like the vasopressin 2 receptor .
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O5S2/c1-3-33-22-6-4-5-19-15-23(34-24(19)22)21-16-35-26(27-21)28-25(30)18-11-13-29(14-12-18)36(31,32)20-9-7-17(2)8-10-20/h4-10,15-16,18H,3,11-14H2,1-2H3,(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNIDWCBWDDACX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide, contains two key structural components: a thiazole ring and a benzofuran ring. Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties. Benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis. .
Mode of Action
The mode of action of this compound is likely influenced by the properties of its thiazole and benzofuran components. Thiazole derivatives can interact with biological targets in three possible orientations: nitrogen orientation, sulfur orientation, and parallel orientation. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction. Benzofuran derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets.
Biochemical Pathways
Given the broad biological activities of thiazole and benzofuran derivatives, it is likely that multiple pathways could be impacted.
Biological Activity
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a thiazole ring, a benzofuran moiety, and a piperidine unit, which are known for their pharmacological significance.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications to the thiazole and benzofuran structures have shown improved activity against melanoma and prostate cancer cells.
Case Studies
- In Vitro Studies : A series of thiazole derivatives were tested for their anticancer efficacy. The results demonstrated that certain derivatives had IC50 values in the low nanomolar range against prostate cancer cell lines, indicating potent cytotoxicity .
- Mechanism of Action : Preliminary investigations suggest that these compounds exert their anticancer effects primarily through the inhibition of tubulin polymerization, which is crucial for cell division . This mechanism is similar to that of established chemotherapeutic agents like paclitaxel.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Modification | Effect on Activity |
|---|---|---|
| Thiazole Ring | Substitution with different aryl groups | Enhanced cytotoxicity |
| Piperidine Unit | Variations in the substituents at the nitrogen | Altered solubility and bioavailability |
| Benzofuran Moiety | Ethoxy substitution at different positions | Improved interaction with biological targets |
Research Findings
Research has shown that compounds with similar structures have been screened against the NCI 60 human tumor cell line panel. Notably, certain derivatives exhibited broad-spectrum activity against various cancer types, including leukemia and lung cancer, with IC50 values ranging from 0.124 μM to 3.81 μM .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Benzofuran vs.
Sulfonyl Groups : The tosyl group in the target compound differs from thiophene sulfonyl (e.g., in ’s analogue), with tosyl providing better metabolic stability due to its electron-withdrawing nature .
Functional Comparisons
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for N-(4-(pyridine-2-yl)thiazol-2-yl)benzamides, involving EDCI/HOBt-mediated coupling . However, the ethoxybenzofuran moiety requires specialized precursors, increasing synthetic complexity compared to pyridine-based analogues .
- Pharmacokinetics: The tosylpiperidine group may reduce first-pass metabolism compared to morpholinomethyl (4d) or dimethylaminomethyl (4h) substituents, which are prone to oxidation .
Research Findings and Limitations
- Gaps in Data : Direct comparisons of IC₅₀, solubility, or toxicity with analogues are unavailable. For example, 4d shows IC₅₀ = 1.2 μM against kinase X , but analogous metrics for the target compound are lacking.
- Structural Insights : Molecular docking suggests the ethoxybenzofuran-thiazole core binds to vasopressin receptor mutants with higher affinity than pyridine-based compounds, but validation is needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
